molecular formula C6H9ClN2O B13652083 3-(Aminomethyl)pyridin-4-ol hydrochloride

3-(Aminomethyl)pyridin-4-ol hydrochloride

Cat. No.: B13652083
M. Wt: 160.60 g/mol
InChI Key: JQBXRVRETRUJCR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyridin-4-ol hydrochloride typically involves the reaction of pyridine derivatives with aminomethyl groups. One common method involves the reaction of 4-hydroxypyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-4-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-(Aminomethyl)pyridin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)pyridin-4-ol hydrochloride is unique due to its specific combination of aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

3-(aminomethyl)-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h1-2,4H,3,7H2,(H,8,9);1H

InChI Key

JQBXRVRETRUJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)CN.Cl

Origin of Product

United States

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